molecular formula C30H40S12 B238347 Xylose-xylose-glucose CAS No. 130192-65-3

Xylose-xylose-glucose

Cat. No. B238347
M. Wt: 444.38 g/mol
InChI Key: DNQVMHKEYYKTNY-SWPGSPGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, namely xylose, xylose, and glucose. This trisaccharide is found in the hemicellulose fraction of plant cell walls and can be extracted from various sources such as corn cobs, wheat straw, and sugarcane bagasse. Xylose-xylose-glucose has gained significant attention in the scientific community due to its potential applications in various fields such as biofuels, food, and pharmaceuticals.

Scientific Research Applications

Xylose-xylose-glucose has various potential applications in scientific research. One of the major applications is in the field of biofuels. Xylose-xylose-glucose can be fermented by various microorganisms to produce biofuels such as ethanol and butanol. This makes xylose-xylose-glucose a potential alternative to traditional fossil fuels.
Another potential application of xylose-xylose-glucose is in the food industry. Xylose-xylose-glucose can be used as a natural sweetener in various food products. This is due to its sweet taste and low glycemic index, making it suitable for diabetic patients.

Mechanism Of Action

Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules. The mechanism of action of xylose-xylose-glucose is not well understood. However, it is believed that xylose-xylose-glucose may act as a prebiotic, promoting the growth of beneficial gut bacteria. This can lead to various health benefits such as improved digestion and immune function.

Biochemical And Physiological Effects

Xylose-xylose-glucose has various biochemical and physiological effects. One of the major effects is its ability to act as a prebiotic. Xylose-xylose-glucose promotes the growth of beneficial gut bacteria, which can lead to various health benefits such as improved digestion and immune function.

Advantages And Limitations For Lab Experiments

One of the major advantages of using xylose-xylose-glucose in lab experiments is its availability. Xylose-xylose-glucose can be extracted from various plant sources, making it readily available for research purposes. Another advantage is its potential applications in various fields such as biofuels and food.
However, one of the limitations of using xylose-xylose-glucose in lab experiments is its complexity. Xylose-xylose-glucose is a trisaccharide composed of three sugar molecules, making it more complex than other simple sugars such as glucose or fructose. This can make it more challenging to work with in lab experiments.

Future Directions

There are various future directions for research on xylose-xylose-glucose. One potential direction is in the field of biofuels. Xylose-xylose-glucose has the potential to be a viable alternative to traditional fossil fuels. Further research is needed to optimize the fermentation process and improve the yield of biofuels.
Another potential future direction is in the field of food. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.
In conclusion, xylose-xylose-glucose is a trisaccharide composed of three sugar molecules with various potential applications in scientific research. The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. Xylose-xylose-glucose has various potential applications in biofuels, food, and pharmaceuticals. Further research is needed to optimize the fermentation process and improve the yield of biofuels. Xylose-xylose-glucose has the potential to be used as a natural sweetener in various food products. Further research is needed to determine the safety and efficacy of using xylose-xylose-glucose as a sweetener.

Synthesis Methods

The synthesis of xylose-xylose-glucose can be achieved through the hydrolysis of hemicellulose. The hemicellulose is first extracted from the plant source using various methods such as alkaline extraction or steam explosion. The extracted hemicellulose is then hydrolyzed using acid or enzymes to break down the complex polysaccharides into simpler sugar molecules. The resulting mixture is then purified using various methods such as chromatography or precipitation to obtain xylose-xylose-glucose.

properties

CAS RN

130192-65-3

Product Name

Xylose-xylose-glucose

Molecular Formula

C30H40S12

Molecular Weight

444.38 g/mol

IUPAC Name

(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal

InChI

InChI=1S/C16H28O14/c17-1-5(19)11(24)14(30-16-13(26)10(23)7(21)4-28-16)8(2-18)29-15-12(25)9(22)6(20)3-27-15/h2,5-17,19-26H,1,3-4H2/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14-,15?,16?/m1/s1

InChI Key

DNQVMHKEYYKTNY-SWPGSPGESA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O

synonyms

Xyl-Xyl-Glc
xylose-xylose-glucose

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.